2-(Furan-3-yl)pyrimidine chemical structure and properties
2-(Furan-3-yl)pyrimidine chemical structure and properties
Topic: 2-(Furan-3-yl)pyrimidine Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Scaffold in Medicinal Chemistry
Executive Summary
2-(Furan-3-yl)pyrimidine (CAS: 57059-10-6) represents a critical bi-heteroaryl scaffold in modern drug discovery. Structurally, it combines an electron-deficient diazine (pyrimidine) with an electron-rich heterocycle (furan), creating a "push-pull" electronic system. This specific isomer is frequently utilized as a bioisostere for biaryl systems in kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents. Its utility lies in its ability to engage in
Chemical Identity & Physiochemical Properties[1][2][3][4][5]
The following data aggregates experimental and high-confidence predicted values suitable for initial lead optimization workflows.
| Property | Value | Note |
| IUPAC Name | 2-(Furan-3-yl)pyrimidine | |
| CAS Number | 57059-10-6 | |
| Molecular Formula | C | |
| Molecular Weight | 146.15 g/mol | |
| SMILES | c1cnc(nc1)c2ccoc2 | |
| LogP (Predicted) | ~0.9 - 1.3 | Optimal for CNS penetration |
| TPSA | 38.9 Å | High oral bioavailability potential |
| H-Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen) | |
| H-Bond Donors | 0 | |
| Appearance | Off-white to tan solid | Derivative-dependent |
Structural Analysis & Electronic Properties
Electronic "Push-Pull" System
The 2-(furan-3-yl)pyrimidine scaffold exhibits a distinct electronic distribution that governs its reactivity and binding affinity:
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Pyrimidine Ring (Electron Deficient): The 1,3-diazine ring is highly electron-deficient, making the C2, C4, and C6 positions susceptible to nucleophilic attack. However, in this scaffold, the C2 position is occupied by the furan ring.
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Furan Ring (Electron Rich): The furan ring acts as an electron donor. When attached at the pyrimidine C2 position, it donates electron density into the diazine ring via resonance, stabilizing the system and modulating the basicity of the pyrimidine nitrogens.
Pharmacophore Mapping
In a biological context, this molecule serves as a versatile ligand. The pyrimidine nitrogens often serve as hinge-binders in kinase domains (accepting H-bonds from backbone amides), while the furan oxygen can act as a weak acceptor or engage in dipole interactions.
Figure 1: Pharmacophore map illustrating the electronic relationship between the rings and potential binding modes.
Synthesis Methodology
Retrosynthetic Strategy
Critical Insight: Direct coupling using pyrimidin-2-ylboronic acids is notoriously difficult due to the rapid protodeboronation and instability of 2-metallated electron-deficient heterocycles. The Solution: The preferred route utilizes 2-chloropyrimidine (electrophile) and furan-3-boronic acid (nucleophile) under Suzuki-Miyaura conditions. This avoids the unstable pyrimidine-2-boronate intermediate.
Optimized Protocol: Suzuki-Miyaura Coupling
Reaction: 2-Chloropyrimidine + Furan-3-boronic acid
Reagents:
-
Substrate A: 2-Chloropyrimidine (1.0 equiv)
-
Substrate B: Furan-3-boronic acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl (for sterically hindered cases) -
Base: Na
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and nitrogen inlet.
-
Solvent Degassing: Sparge 1,4-dioxane with nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Charge Reagents: Add 2-chloropyrimidine (10 mmol), furan-3-boronic acid (12 mmol), and Pd(PPh
) (0.5 mmol) to the flask. -
Base Addition: Add the degassed Na
CO solution. -
Reflux: Heat the mixture to 90-100°C for 12–16 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to room temperature. Filter through a celite pad to remove Palladium black. Dilute with EtOAc and wash with water and brine.
-
Purification: Dry organic layer over MgSO
, concentrate in vacuo, and purify via flash column chromatography (SiO , gradient 0-30% EtOAc in Hexanes).
Figure 2: Synthetic pathway avoiding unstable 2-metallated pyrimidine intermediates.
Medicinal Chemistry Applications
Kinase Inhibition (VEGFR/PI3K)
The 2-(furan-3-yl)pyrimidine motif is a bioisostere for the biaryl systems found in inhibitors like Sorafenib or Pazopanib .
-
Mechanism: The pyrimidine ring mimics the adenine ring of ATP, occupying the hinge region of the kinase. The furan ring extends into the hydrophobic pocket (gatekeeper region), providing selectivity.
-
Advantages: The furan oxygen can form unique water-mediated hydrogen bonds that phenyl rings cannot, potentially improving selectivity profiles against homologous kinases.
Adenosine Receptor Antagonists (A2A)
Furan-pyrimidine derivatives have shown high affinity for the Adenosine A2A receptor.
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Relevance: A2A antagonists are key targets for Parkinson’s disease and cancer immunotherapy.
-
SAR Insight: Substitution at the furan C5 position allows for tuning of the antagonist potency and solubility.
Safety & Handling
While specific toxicological data for this exact isomer is limited, standard precautions for heteroaryl halides and boronic acids apply.
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Furan derivatives can be sensitive to light and air oxidation over prolonged periods.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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PubChem. (n.d.).[1][2] 2-(Furan-3-yl)pyrimidine | C8H6N2O.[2] National Library of Medicine. Retrieved February 6, 2026, from [Link]
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Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling... for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 228-244. (Cited for general furan-pyrimidine coupling conditions). Retrieved from [Link]
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Ball, N. D., et al. (2023).[3] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Journal of Chemistry.[3] (Cited for stability issues of 2-metallated azines). Retrieved from [Link]
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Shaaban, O. G., et al. (2013). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. (Cited for biological activity context). Retrieved from [Link]
